molecular formula C16H23N2O5PS B1457930 Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate CAS No. 1103509-40-5

Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate

Cat. No. B1457930
M. Wt: 386.4 g/mol
InChI Key: CGJGHLKRMBCHBN-UHFFFAOYSA-N
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Description

Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate (DATF) is a phosphonate compound that has been used in a variety of scientific and medical applications. It has been studied extensively for its potential therapeutic and biochemical properties. DATF is a stable, water-soluble compound that can be synthesized in a variety of ways. It is also a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthetic Methodologies and Applications

The scientific research on diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate primarily focuses on its synthesis and potential applications in various fields. This compound, due to its structural complexity and functional groups, serves as a versatile intermediate for the synthesis of a wide range of chemical entities with potential biological activities.

One of the fundamental studies outlines a method for preparing diethyl [(acylamino)methyl]phosphonates, showcasing the versatility of phosphonate derivatives in introducing the C=NC=C structural unit, which is crucial for synthesizing 1,4-diaryl-2-azabutadienes and isoquinolines among others. This method emphasizes the role of such compounds in synthetic organic chemistry, providing pathways to complex molecular architectures (Katritzky, Zhang, & Jiang, 1994).

Another significant contribution to the field is the design, synthesis, and bioactivity evaluation of novel diethyl (arylfuranyl)(arylpyrazolylamino)methanephosphonates. These compounds, including derivatives of diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate, exhibit satisfactory insecticidal activities against common pests. This research underscores the potential agricultural applications of such derivatives, particularly in developing new pesticides with specific action modes (Chen et al., 2017).

Furthermore, the green synthesis and antimicrobial activity of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates highlight the eco-friendly approaches to synthesizing phosphonate derivatives with significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Sarva et al., 2022).

Moreover, the synthesis and herbicidal activity of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilizing diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate as an intermediate demonstrate the agricultural chemical applications of such compounds. This research showcases the potential for developing novel herbicides based on the structural motifs of diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate and its analogs (Xiao, Li, & Shi, 2008).

properties

IUPAC Name

1-[2-amino-4-(5-diethoxyphosphorylfuran-2-yl)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N2O5PS/c1-6-21-24(20,22-7-2)11-9-8-10(23-11)12-13(25-15(17)18-12)14(19)16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGHLKRMBCHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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